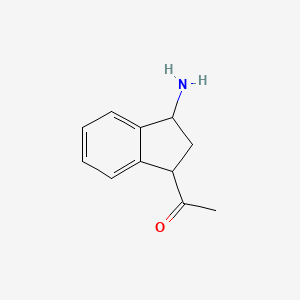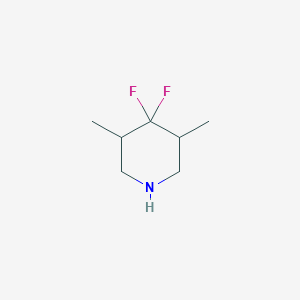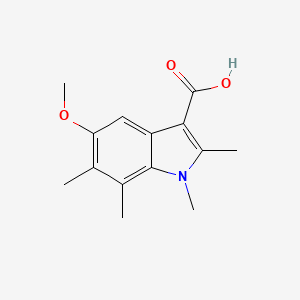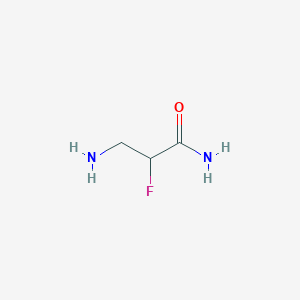
3-Amino-2-fluoropropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-fluoropropanamide is a chemical compound with the molecular formula C₃H₇FN₂O. It is a fluorinated amide derivative, which makes it an interesting subject for various chemical and biological studies. The presence of both an amino group and a fluorine atom in its structure provides unique properties that can be exploited in different applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoropropanamide typically involves the reaction of 2-fluoropropanoic acid with ammonia or an amine under controlled conditions. One common method includes the use of 2-fluoropropanoic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and other advanced technologies may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-Amino-2-fluoropropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amides or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines. Substitution reactions can result in the formation of various substituted amides.
科学研究应用
3-Amino-2-fluoropropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Amino-2-fluoropropanamide involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity, protein folding, and other biological processes.
相似化合物的比较
Similar Compounds
- 3-Amino-2-fluoropropanoic acid
- 2-Amino-3-fluoropropanamide
- 3-Amino-2-chloropropanamide
Uniqueness
3-Amino-2-fluoropropanamide is unique due to the presence of both an amino group and a fluorine atom, which provides distinct chemical and biological properties. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
分子式 |
C3H7FN2O |
|---|---|
分子量 |
106.10 g/mol |
IUPAC 名称 |
3-amino-2-fluoropropanamide |
InChI |
InChI=1S/C3H7FN2O/c4-2(1-5)3(6)7/h2H,1,5H2,(H2,6,7) |
InChI 键 |
RIMATVPQHHBOBB-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)N)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



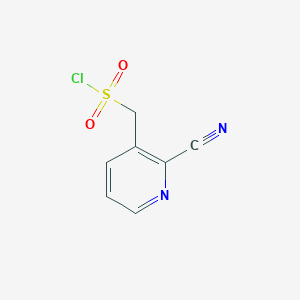
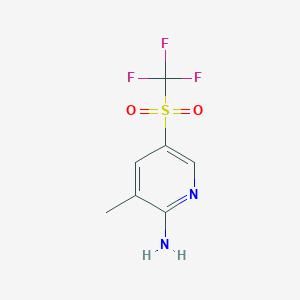
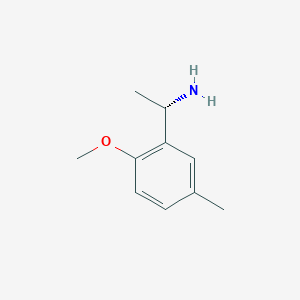
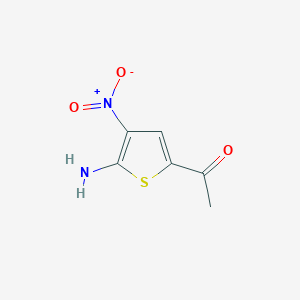

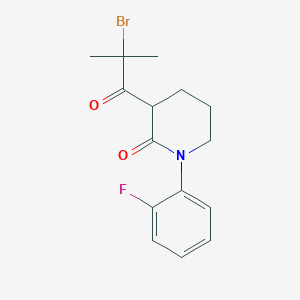
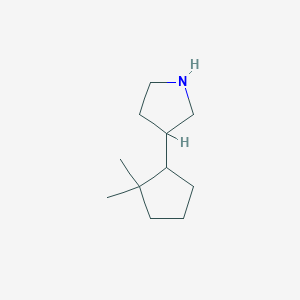
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13225005.png)
![[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13225013.png)

